molecular formula C9H16NO2 B12061225 Tempone 15N,D16

Tempone 15N,D16

Cat. No.: B12061225
M. Wt: 187.32 g/mol
InChI Key: WSGDRFHJFJRSFY-ZDYDSYIGSA-N
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Description

Tempone 15N,D16, also known as 4-Oxo-2,2,6,6-tetramethylpiperidine-15N-1-oxyl-d16, is a stable isotope-labeled compound. It is a deuterium and nitrogen-15 labeled derivative of Tempone, a well-known nitroxide radical. This compound is primarily used in scientific research due to its unique properties, including its stability and ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tempone 15N,D16 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the Tempone moleculeThe reaction conditions often include the use of deuterated solvents and nitrogen-15 labeled reagents to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their incorporation into the Tempone molecule. The production is carried out under controlled conditions to maintain the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tempone 15N,D16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tempone 15N,D16 has a wide range of applications in scientific research:

    Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.

    Biology: Employed in the study of biological systems, including the investigation of free radicals and oxidative stress.

    Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and the study of chemical processes .

Mechanism of Action

The mechanism of action of Tempone 15N,D16 involves its ability to act as a spin label. The nitroxide radical interacts with unpaired electrons in the system being studied, allowing for the detection and quantification of free radicals through EPR spectroscopy. The incorporation of deuterium and nitrogen-15 enhances the stability and sensitivity of the compound, making it a valuable tool in various research applications .

Comparison with Similar Compounds

Similar Compounds

    Tempone: The non-labeled version of Tempone 15N,D16.

    4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with similar properties.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A hydroxylamine derivative of Tempone .

Uniqueness

This compound is unique due to its stable isotope labeling, which enhances its stability and sensitivity in EPR spectroscopy. The incorporation of deuterium and nitrogen-15 allows for more accurate and detailed studies of molecular dynamics and interactions compared to non-labeled or differently labeled compounds .

Properties

Molecular Formula

C9H16NO2

Molecular Weight

187.32 g/mol

InChI

InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1

InChI Key

WSGDRFHJFJRSFY-ZDYDSYIGSA-N

Isomeric SMILES

[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1(CC(=O)CC(N1[O])(C)C)C

Origin of Product

United States

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